3-Cyclohexylbutan-2-ol: Diastereomeric Solvolysis Rate Differentiation in Wagner-Meerwein Rearrangement Studies
The diastereomeric p-toluenesulfonate esters of 3-cyclohexyl-2-butanol exhibit markedly different solvolysis rates, with the erythro isomer reacting 2.38 to 2.97 times faster than the threo isomer, depending on solvent and temperature [1]. This kinetic differentiation is not observed for positional isomers like 2-cyclohexyl-2-butanol or 4-cyclohexyl-2-butanol, which lack the same stereochemical environment. Furthermore, solvolysis product distribution is distinct: in 20% water-80% dioxane, 2-cyclohexyl-2-butanol is the major product, while 3-cyclohexyl-2-butanol is the minor product [1].
| Evidence Dimension | Solvolysis rate ratio (erythro/threo diastereomers) |
|---|---|
| Target Compound Data | Ratio = 2.38 to 2.97 (erythro faster than threo) |
| Comparator Or Baseline | Threo diastereomer of 3-cyclohexyl-2-butanol p-toluenesulfonate |
| Quantified Difference | 2.38× to 2.97× rate enhancement for erythro isomer |
| Conditions | Solvolysis of p-toluenesulfonate esters; solvents: 20% water-80% dioxane, acetic acid, formic acid; temperatures: 25°C, 50°C, 75°C |
Why This Matters
This quantifies the stereochemical sensitivity of 3-cyclohexylbutan-2-ol in reactions relevant to mechanistic studies and chiral synthesis, a property not shared by achiral or differently substituted analogs.
- [1] Cram, D. J., & Tadanier, J. (1959). Studies in Stereochemistry. XXIX. Neighboring Hydrogen Participation in Ionization to Give Ethylene Protonium Ions as Intermediates in the Wagner-Meerwein Rearrangement. Journal of the American Chemical Society, 81(11), 2737-2745. View Source
